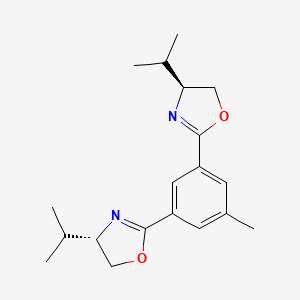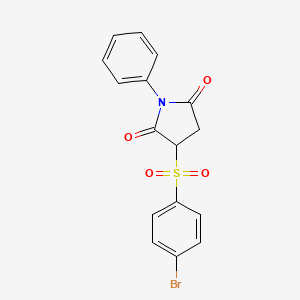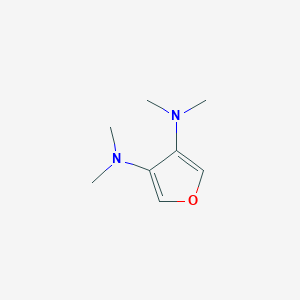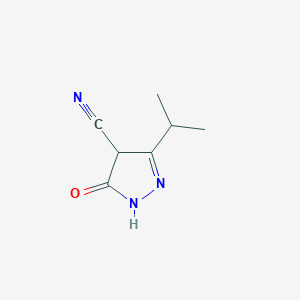![molecular formula C34H51P B12888583 Dicyclohexyl(2',4',6'-triisopropyl-3'-methyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12888583.png)
Dicyclohexyl(2',4',6'-triisopropyl-3'-methyl-[1,1'-biphenyl]-2-yl)phosphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicyclohexyl(2’,4’,6’-triisopropyl-3’-methyl-[1,1’-biphenyl]-2-yl)phosphine is a phosphine ligand known for its bulky structure and high steric hindrance. This compound is widely used in various catalytic processes, particularly in cross-coupling reactions. Its unique structure provides enhanced stability and reactivity, making it a valuable tool in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dicyclohexyl(2’,4’,6’-triisopropyl-3’-methyl-[1,1’-biphenyl]-2-yl)phosphine typically involves the reaction of 2’,4’,6’-triisopropyl-3’-methyl-[1,1’-biphenyl]-2-yl chloride with dicyclohexylphosphine. The reaction is usually carried out in the presence of a base such as potassium tert-butoxide in an inert atmosphere to prevent oxidation. The reaction conditions often include elevated temperatures and anhydrous solvents to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters to maintain consistency and quality. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: Dicyclohexyl(2’,4’,6’-triisopropyl-3’-methyl-[1,1’-biphenyl]-2-yl)phosphine is primarily involved in cross-coupling reactions, including:
- Buchwald-Hartwig Cross Coupling
- Suzuki-Miyaura Coupling
- Stille Coupling
- Sonogashira Coupling
- Negishi Coupling
- Heck Coupling
- Hiyama Coupling
Common Reagents and Conditions: Common reagents used in these reactions include palladium or nickel catalysts, bases such as potassium carbonate or sodium tert-butoxide, and solvents like toluene or dimethylformamide. The reactions are typically conducted under an inert atmosphere at elevated temperatures.
Major Products: The major products formed from these reactions are various substituted aromatic compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.
Wissenschaftliche Forschungsanwendungen
Dicyclohexyl(2’,4’,6’-triisopropyl-3’-methyl-[1,1’-biphenyl]-2-yl)phosphine has a wide range of applications in scientific research:
- Chemistry : Used as a ligand in catalytic processes to enhance reaction rates and selectivity.
- Biology : Employed in the synthesis of biologically active molecules and drug discovery.
- Medicine : Facilitates the production of pharmaceutical intermediates and active pharmaceutical ingredients.
- Industry : Applied in the manufacture of fine chemicals, polymers, and advanced materials .
Wirkmechanismus
The mechanism of action of Dicyclohexyl(2’,4’,6’-triisopropyl-3’-methyl-[1,1’-biphenyl]-2-yl)phosphine involves its role as a ligand in catalytic cycles. It coordinates with metal centers, stabilizing the active species and facilitating the formation and cleavage of chemical bonds. The bulky structure of the ligand provides steric protection, enhancing the selectivity and efficiency of the catalytic process .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- XPhos
- BrettPhos
- SPhos
- RuPhos
- Me4tButylXphos
Uniqueness: Compared to similar compounds, Dicyclohexyl(2’,4’,6’-triisopropyl-3’-methyl-[1,1’-biphenyl]-2-yl)phosphine offers higher steric hindrance, which can lead to improved selectivity in catalytic reactions. Its unique structure also provides enhanced thermal stability, making it suitable for high-temperature applications.
Eigenschaften
Molekularformel |
C34H51P |
|---|---|
Molekulargewicht |
490.7 g/mol |
IUPAC-Name |
dicyclohexyl-[2-[3-methyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane |
InChI |
InChI=1S/C34H51P/c1-23(2)30-22-31(24(3)4)34(33(25(5)6)26(30)7)29-20-14-15-21-32(29)35(27-16-10-8-11-17-27)28-18-12-9-13-19-28/h14-15,20-25,27-28H,8-13,16-19H2,1-7H3 |
InChI-Schlüssel |
FDHDQYTWMNCQJO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1C(C)C)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dicyclohexyl(2'-methoxy-6'-methyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12888506.png)
![7-Methoxy-4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B12888509.png)



![2-[2-Methyl-1-(5-propylfuran-2-yl)propyl]cyclopentan-1-one](/img/structure/B12888521.png)






![4-Iodobenzo[d]oxazole-2-carbonyl chloride](/img/structure/B12888579.png)

